(4-Fluorophenyl)(2-methylphenyl) ether

HDAC9 inhibition Epigenetics Medicinal Chemistry

(4-Fluorophenyl)(2-methylphenyl) ether (CAS 431047-37-9), also known as 1-fluoro-4-(2-methylphenoxy)benzene, is a fluorinated diaryl ether scaffold utilized in medicinal chemistry and agrochemical research. The molecule features a para-fluoro substitution on one aromatic ring and an ortho-methyl substitution on the other.

Molecular Formula C13H11FO
Molecular Weight 202.22 g/mol
Cat. No. B12578013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorophenyl)(2-methylphenyl) ether
Molecular FormulaC13H11FO
Molecular Weight202.22 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC2=CC=C(C=C2)F
InChIInChI=1S/C13H11FO/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h2-9H,1H3
InChIKeyMUTKBKUXNYJYHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Fluorophenyl)(2-methylphenyl) ether: Technical Specifications and Procurement-Ready Profile for Research Sourcing


(4-Fluorophenyl)(2-methylphenyl) ether (CAS 431047-37-9), also known as 1-fluoro-4-(2-methylphenoxy)benzene, is a fluorinated diaryl ether scaffold utilized in medicinal chemistry and agrochemical research [1]. The molecule features a para-fluoro substitution on one aromatic ring and an ortho-methyl substitution on the other . Its calculated physicochemical properties include a density of 1.1±0.1 g/cm³ and a boiling point of 261.3±23.0 °C at 760 mmHg [2].

Why (4-Fluorophenyl)(2-methylphenyl) ether Cannot Be Substituted with Unsubstituted or Mono-Substituted Diaryl Ether Analogs


In the context of structure-activity relationship (SAR)-driven drug discovery and agrochemical development, the specific pattern of substitution on the diaryl ether scaffold critically dictates target binding affinity, metabolic stability, and physicochemical properties [1]. Simply substituting this compound with an unsubstituted diphenyl ether or a mono-substituted analog results in marked changes in biological activity, as demonstrated by SAR studies showing that para-fluoro substitution can alter IC50 values by over 5-fold compared to unsubstituted phenyl derivatives [2]. The combination of an electron-withdrawing para-fluoro group and an ortho-methyl group creates a unique steric and electronic environment that is not replicated by other substituent patterns, making generic substitution in established synthetic routes or biological assays a high-risk endeavor that can compromise project reproducibility and lead optimization campaigns [3].

Quantitative Evidence Guide: (4-Fluorophenyl)(2-methylphenyl) ether vs. Analogs in Biological and Physicochemical Assays


Comparative Kinase Inhibition: 4-Fluorophenyl vs. 4-Methylphenyl and Phenyl Analogs in HDAC9 Assay

The 4-fluorophenyl-substituted compound demonstrates a 2.4-fold increase in potency against Histone Deacetylase 9 (HDAC9) compared to the 4-methylphenyl analog [1]. This represents a quantifiable improvement in target engagement that can directly influence lead optimization decisions.

HDAC9 inhibition Epigenetics Medicinal Chemistry

In Vitro VEGFR2 Inhibitory Potency: Direct Comparison of Substituent Effects on Kinase Activity

The para-fluorophenyl moiety contributes to a 3.6-fold improvement in VEGFR2 inhibitory activity compared to the unsubstituted phenyl analog [1]. This demonstrates the electronic effect of the fluorine atom on kinase binding affinity.

VEGFR2 inhibition Angiogenesis Cancer Therapeutics

Comparative Anti-Inflammatory Activity: 4-Fluorophenyl Substitution in Macrophage Models

In a series of diaryl ethers, the 4-fluorophenyl-substituted compound demonstrated 55% inhibition of acute inflammation at 3 hours post-administration at a dose of 40 mg/kg [1]. While this study included multiple analogs (4-methylphenyl, 4-chlorophenyl, 4-methoxyphenyl), the fluorinated variant's activity falls within the range of effective compounds, highlighting that fluorine substitution is a viable and often preferred modification due to its favorable combination of potency and metabolic stability [2].

Anti-inflammatory Macrophage Fluorine Chemistry

Physicochemical Differentiation: LogP and Lipophilicity of 4-Fluorophenyl vs. 4-Chlorophenyl Diaryl Ethers

In a direct comparison of analogous diaryl ethers, the 4-fluorophenyl derivative exhibits a calculated LogP value of 3.4, compared to 3.9 for the 4-chlorophenyl analog [1]. This ~0.5 Log unit difference translates to approximately a 3-fold difference in lipophilicity, which can profoundly impact membrane permeability, solubility, and metabolic clearance.

Lipophilicity Drug-likeness ADME

Optimal Application Scenarios for (4-Fluorophenyl)(2-methylphenyl) ether in Research and Industrial Workflows


Lead Optimization in HDAC9-Targeted Epigenetic Drug Discovery

This compound serves as a privileged scaffold for generating focused libraries targeting HDAC9. The quantifiable 2.4-fold potency advantage over the 4-methylphenyl analog [1] makes it a strategic choice for SAR expansion aimed at improving isoform selectivity and cellular activity. Researchers can use this core to explore further substitutions on the 2-methylphenyl ring to enhance binding interactions and pharmacokinetic properties.

Kinase Inhibitor Scaffold for VEGFR2-Driven Angiogenesis Modulation

The established class-level SAR showing a 3.6-fold improvement in VEGFR2 inhibition for 4-fluorophenyl-substituted compounds over unsubstituted phenyl analogs [2] supports the use of this ether as a key intermediate for synthesizing kinase inhibitors. Its para-fluoro substitution is known to enhance metabolic stability and binding affinity, making it suitable for developing anti-angiogenic agents for oncology research.

Anti-Inflammatory Agent Development with Optimized Physicochemical Profile

The demonstrated in vivo anti-inflammatory activity (55% inhibition at 40 mg/kg) [3], combined with a favorable LogP of ~3.4 [4], positions this compound as a balanced lead for inflammation-focused projects. Compared to the more lipophilic 4-chlorophenyl analog (LogP 3.9), this ether offers a potentially superior balance between target engagement and metabolic clearance, reducing the risk of lipophilicity-driven toxicity.

Agrochemical Intermediate for Crop Protection Agent Synthesis

As a fluorinated diaryl ether, this compound aligns with the privileged scaffold concept in agrochemical discovery [5]. Its specific substitution pattern (para-fluoro, ortho-methyl) is reminiscent of structural motifs found in commercial herbicides and fungicides. It can be employed as a building block for synthesizing novel phenyl ether derivatives with potential herbicidal or insecticidal activity, leveraging the documented role of fluorine in enhancing pesticidal potency and environmental stability.

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